4,6-Dibromo-2-hydroxybenzothiazole

Übersicht

Beschreibung

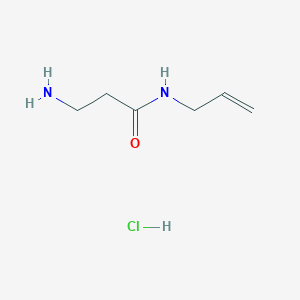

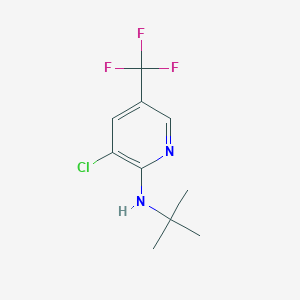

4,6-Dibromo-2-hydroxybenzothiazole is a chemical compound used in scientific research . It has a molecular formula of C7H3Br2NOS and a molecular weight of 308.98 .

Synthesis Analysis

The synthesis of benzothiazole derivatives, which include 4,6-Dibromo-2-hydroxybenzothiazole, has been a topic of interest in recent years . The synthesis often involves one-pot multicomponent reactions with the participation of 2-aminobenzothiazole . These reactions are characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .Molecular Structure Analysis

The structure of 4,8-dibromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole), a compound similar to 4,6-Dibromo-2-hydroxybenzothiazole, was confirmed by X-ray analysis . The electronic structure and delocalization in benzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole) were studied using X-ray diffraction analysis and ab initio calculations .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

4,6-Dibromo-2-hydroxybenzothiazole derivatives exhibit significant antitumor properties. For instance, 2-(4-Aminophenyl)benzothiazoles and their derivatives demonstrate selective growth inhibitory properties against human cancer cell lines. These compounds have shown very low IC(50) values in breast cancer cell lines such as MCF-7 and T-47D, indicating potent antitumor potential (Kashiyama et al., 1999).

Inhibition of 5-Lipoxygenase and Thromboxane A2 Synthetase

3-Pyridylmethyl-substituted 2-amino-6-hydroxybenzothiazoles have been designed and synthesized as novel anti-inflammatory drug candidates. These compounds exhibit dual inhibitory activity against leukotriene B4 (LTB4) and thromboxane A2 (TXA2) production, which are crucial in inflammatory processes (Hibi et al., 1994).

Ocular Carbonic Anhydrase Inhibition

Certain O-acyl derivatives of 6-hydroxybenzothiazole-2-sulfonamide have been investigated as topically active inhibitors of ocular carbonic anhydrase. These derivatives enhance the delivery through the cornea and are effective in reducing intraocular pressure, a key factor in glaucoma treatment (Woltersdorf et al., 1989).

Corrosion Inhibition

2-Amino-6-hydroxybenzothiazole has been studied for its corrosion inhibition effects on steel in acidic solutions. This material demonstrates excellent inhibitory properties in low concentrations, providing insights into its application as a corrosion inhibitor (Danaee & Nikparsa, 2020).

Antimicrobial Activity

Novel unsymmetrical alkanes synthesized from 2-amino 5/6-hydroxybenzothiazole have shown promising antimicrobial activity. This highlights the potential of benzothiazole derivatives in the development of new antimicrobial agents (Kumbhare & Ingle, 2009).

Zukünftige Richtungen

Benzothiazoles, including 4,6-Dibromo-2-hydroxybenzothiazole, are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds . Due to the threat of outbreaks of epidemics associated with the emergence and spread of various viruses, modern research and development in medicinal chemistry and pharmacology based on benzothiazole derivatives have become especially relevant . This suggests that there is potential for future research and development involving 4,6-Dibromo-2-hydroxybenzothiazole.

Eigenschaften

IUPAC Name |

4,6-dibromo-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NOS/c8-3-1-4(9)6-5(2-3)12-7(11)10-6/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVHJQMZZVRGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=O)N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10696615 | |

| Record name | 4,6-Dibromo-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dibromo-2-hydroxybenzothiazole | |

CAS RN |

383388-46-3 | |

| Record name | 4,6-Dibromo-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10696615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-{[2-(2-piperidinyl)ethoxy]-methyl}benzoate hydrochloride](/img/structure/B1424022.png)

![4-{[2-Chloro-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424024.png)

![N-[3-(Dimethylamino)propyl]-4-piperidinecarboxamide dihydrochloride](/img/structure/B1424032.png)

![N-[4-(3-Azetidinyloxy)phenyl]acetamide](/img/structure/B1424034.png)

![4-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1424039.png)